2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol
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Overview
Description
2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is a polybrominated diphenyl ether (PBDE) compound. PBDEs are a group of chemicals that are used as flame retardants in a variety of products, including electronics, furniture, and textiles. This particular compound is derived from marine organisms and has been studied for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol typically involves the bromination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring of the phenol under controlled conditions . The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include debrominated derivatives, quinones, and substituted phenols. These products can have different biological and chemical properties compared to the parent compound .
Scientific Research Applications
2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol has been studied for various scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of PBDEs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a flame retardant in various materials, contributing to fire safety.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol involves its interaction with biological molecules and pathways. It can bind to proteins and enzymes, altering their function and activity. The compound’s bromine atoms play a crucial role in its reactivity and biological effects . Molecular targets include enzymes involved in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrabromophenol
- 2,3,5,6-Tetrabromophenol
- Tetrabromobisphenol A
Uniqueness
Compared to other similar compounds, 2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol has a unique structure with multiple bromine atoms and a phenoxy group. This structure contributes to its distinct chemical and biological properties, such as higher flame retardancy and specific biological activities .
Properties
CAS No. |
80246-27-1 |
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Molecular Formula |
C12H4Br6O3 |
Molecular Weight |
675.6 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H4Br6O3/c13-3-1-4(14)10(19)5(2-3)21-12-9(18)7(16)6(15)8(17)11(12)20/h1-2,19-20H |
InChI Key |
OMYZFHYKAPRFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)O)O)Br)Br |
Origin of Product |
United States |
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